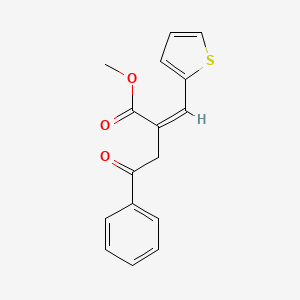

methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate

Description

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate is a conjugated α,β-unsaturated ester featuring a Z-configuration at the propenoate double bond. Key structural elements include:

- 2-Oxo-2-phenylethyl group: Introduces an electron-withdrawing ketone moiety and aromatic phenyl ring, enhancing electrophilicity at the α,β-unsaturated site.

- Methyl ester: Enhances solubility in organic solvents and influences reactivity in hydrolysis or nucleophilic addition reactions.

Properties

IUPAC Name |

methyl (2Z)-4-oxo-4-phenyl-2-(thiophen-2-ylmethylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3S/c1-19-16(18)13(10-14-8-5-9-20-14)11-15(17)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOGCLKXZWVRN-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CS1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C1=CC=CS1)/CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate typically involves the reaction of 2-thiophenecarboxaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and bromine (Br₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Substituted esters and aromatic compounds.

Scientific Research Applications

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- The 2-oxo-2-phenylethyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing nitro groups in . This likely reduces its electrophilicity in Diels-Alder reactions relative to nitro-substituted analogs .

- The thienyl group offers π-conjugation and sulfur-mediated interactions, contrasting with pyridinyl () or nitrophenyl () substituents, which may alter solubility and binding affinity in biological systems.

Reactivity in Cycloaddition and Nucleophilic Reactions

- Diels-Alder Reactivity: shows that nitro-substituted propenoates undergo Diels-Alder reactions with cyclopentadiene, yielding stereochemically complex products. The target compound’s thienyl and oxo-phenylethyl groups may slow reaction rates compared to nitro analogs but enhance regioselectivity due to steric and electronic modulation .

- Nucleophilic Additions: The methyl ester in the target compound is less reactive toward hydrolysis than tert-butoxycarbonyl () or cyano groups (), favoring stability under acidic conditions .

Stereochemical and Conformational Analysis

- Z-Configuration: The Z-configuration at the propenoate double bond (shared with analogs in ) imposes a planar geometry, enabling conjugation between the ester and thienyl groups. This contrasts with E-isomers, which may exhibit reduced conjugation efficiency.

Physicochemical Properties

Insights :

- The target compound’s LogP (estimated ~3.5) suggests moderate hydrophobicity, comparable to analogs in (XLogP3 = 4.3). This balances solubility and membrane permeability, making it suitable for pharmaceutical applications .

- The nitro-substituted analog () has higher polarity due to nitro groups, reducing lipid solubility but enhancing reactivity in polar solvents .

Biological Activity

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate, with the molecular formula C₁₆H₁₄O₃S, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₄O₃S

- CAS Number : 860785-79-1

- Molecular Weight : 286.35 g/mol

The compound features a thienyl group and a phenyl group attached to a propenoate backbone, which may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including Michael addition and esterification techniques. A common method involves the reaction of 2-thienyl acrylate with 2-oxo-2-phenylethyl derivatives under acidic conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, thereby protecting cellular components from oxidative stress. The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the compound to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Properties

The compound has been tested against various bacterial strains, demonstrating inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table summarizes the antimicrobial effectiveness of this compound against selected microorganisms.

Anti-inflammatory Effects

In animal models, this compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it may modulate pathways such as NF-kB and MAPK, leading to reduced inflammation in tissues.

Case Studies

-

Case Study on Antioxidant Activity :

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in rats subjected to induced oxidative damage. The results indicated a reduction in malondialdehyde levels and an increase in glutathione content, supporting its role as an effective antioxidant agent. -

Case Study on Antimicrobial Efficacy :

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing this compound resulted in notable improvement in infection symptoms within three days, suggesting its potential as a therapeutic agent for treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.